N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,4-dichlorobenzamide
Description
N-{2-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,4-dichlorobenzamide is a synthetic small molecule characterized by a 2,4-dichlorobenzamide core linked via an ethylamine chain to a 2,1,3-benzoxadiazole sulfonyl group. This structure combines a halogenated aromatic system with a sulfonamide-functionalized heterocyclic moiety, which may enhance binding affinity and metabolic stability in biological systems.
Properties
Molecular Formula |
C15H12Cl2N4O4S |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C15H12Cl2N4O4S/c16-9-4-5-10(11(17)8-9)15(22)18-6-7-19-26(23,24)13-3-1-2-12-14(13)21-25-20-12/h1-5,8,19H,6-7H2,(H,18,22) |
InChI Key |
LTBWGWMMMHCTHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorosulfonation of Benzoxadiazole
The core reaction involves treating benzoxadiazole with chlorosulfonic acid under controlled conditions. Adapted from the synthesis of benzothiazole sulfonyl chloride, the procedure is modified for benzoxadiazole:
-
Reaction Conditions :
-
Benzoxadiazole (1 equiv.) is added dropwise to chlorosulfonic acid (5.5 equiv.) at 0°C.
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The mixture is stirred at room temperature for 30 minutes, then heated to 105°C for 12 hours.
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After cooling to -10°C, the product is quenched on crushed ice and extracted with ethyl acetate.
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Purification via column chromatography (15% petroleum ether/ethyl acetate) yields the sulfonyl chloride.
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Key Data :
Preparation of 2,4-Dichlorobenzoyl Chloride
The 2,4-dichlorobenzamide moiety is derived from 2,4-dichlorobenzoyl chloride, synthesized via side-chain chlorination.
Chlorination of 2,4-Dichlorotoluene
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Catalytic Chlorination :
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2,4-Dichlorotoluene is reacted with chlorine gas in the presence of azobisisobutyronitrile (AIBN, 0.2–1% wt).
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Temperature is maintained at 95–105°C, with chlorine introduced at 200 mL/min.
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AIBN is added in two batches: 50% initially and 50% after 2 hours.
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Reaction progress is tracked via GC until 2,4-dichlorotoluene content drops to ≤0.05%.
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Hydrolysis to 2,4-Dichlorobenzoyl Chloride
-
Hydrolysis :
-
The chlorinated crude product (2,4-dichlorotrichlorobenzyl) is hydrolyzed with water at 110–120°C.
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Water is added dropwise to minimize side reactions.
-
-
Distillation :
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Vacuum distillation isolates 2,4-dichlorobenzoyl chloride with >98% purity.
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Optimized Parameters :
| Step | Conditions | Yield |
|---|---|---|
| Chlorination | 95°C, AIBN, 4–6 h | 85–90% |
| Hydrolysis | 110°C, 2 h | 92–95% |
Formation of the Sulfonamide-Ethylenediamine Linker
The ethylenediamine bridge connects the sulfonyl and amide groups.
Sulfonylation of Ethylenediamine
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Reaction Protocol :
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2,1,3-Benzoxadiazole-4-sulfonyl chloride (1 equiv.) is reacted with ethylenediamine (1.2 equiv.) in anhydrous dichloromethane.
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Triethylamine (2 equiv.) is added to scavenge HCl.
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The mixture is stirred at 0°C for 2 hours, then warmed to room temperature overnight.
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The product, 2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethylamine , is isolated via filtration and washed with cold ether.
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Yield : 70–80%
Characterization :
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NMR (DMSO-d6): δ 8.42 (s, 1H, NH), 7.95–7.45 (m, 3H, Ar-H), 3.20 (t, 2H, CH2), 2.75 (t, 2H, CH2).
Final Amide Coupling
The sulfonamide-ethylenediamine intermediate is coupled with 2,4-dichlorobenzoyl chloride to form the target compound.
Schotten-Baumann Reaction
-
Procedure :
Reaction Metrics :
| Parameter | Value |
|---|---|
| Yield | 65–75% |
| Purity | >99% (HPLC) |
| Melting Point | 214–216°C |
Alternative Coupling Methods
Recent advances in sulfonamide synthesis utilize DABSO (dibenzylideneacetone bis(sulfur dioxide)) as a sulfur dioxide surrogate:
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Three-Component Reaction :
-
Benzoxadiazole, DABSO, and ethylenediamine react in the presence of N-hydroxybenzotriazole.
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This method avoids handling gaseous SO2 but requires optimization for benzoxadiazole systems.
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Purification and Characterization
Chromatographic Purification
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Column Chromatography : Silica gel with gradient elution (ethyl acetate/petroleum ether) removes unreacted starting materials.
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Recrystallization : Ethanol/water mixtures enhance crystalline purity.
Spectroscopic Analysis
| Technique | Key Signals |
|---|---|
| NMR | δ 8.40 (s, 1H, SO2NH), 7.85–7.30 (m, 6H, Ar-H), 3.55 (t, 2H, CH2), 3.25 (t, 2H, CH2) |
| LC-MS | m/z 434.1 [M+H]+ |
| IR | 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (SO2) |
Industrial Scalability and Challenges
Process Optimization
Regulatory Considerations
-
Byproducts : Trace chlorinated impurities are controlled to <0.1% via vacuum distillation.
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Solvent Recovery : Ethyl acetate and THF are recycled to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the antibacterial properties of compounds similar to N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,4-dichlorobenzamide. Research indicates that benzoxadiazole derivatives exhibit potent activity against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). For instance, a study identified that certain benzamide derivatives targeting the bacterial division protein FtsZ showed superior antibacterial effects compared to traditional antibiotics like ciprofloxacin and linezolid .
Case Study: FtsZ Targeting
In a comprehensive investigation into FtsZ-targeting antibacterial agents, compounds exhibiting structural similarities to this compound were synthesized and tested. These compounds demonstrated significant inhibition of bacterial growth by disrupting the FtsZ polymerization process essential for bacterial cell division .
Anticancer Potential
The benzoxadiazole moiety present in this compound has been associated with various anticancer activities. Preliminary studies suggest that derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways and enzyme activities.
Anti-inflammatory Effects
In addition to its antibacterial and anticancer properties, this compound has shown promise in anti-inflammatory applications. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,4-dichlorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The benzoxadiazole ring may also participate in π-π interactions or hydrogen bonding, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Data Tables
Table 1. Physical Properties of Selected Analogs
| Compound Name | Molecular Weight | Melting Point (°C) | Yield (%) | Key Structural Feature |
|---|---|---|---|---|
| Target Compound* | Not Provided | Not Provided | Not Provided | Benzoxadiazole sulfonyl linker |
| N-(4-Bromophenyl)-2,4-dichlorobenzamide (3) | 387.5 | Not Provided | 80 | Bromophenyl substituent |
| Alda-1 | 324.5 | Not Provided | Not Provided | 2,6-Dichloro; benzodioxole |
| Compound 9 (Pesticide) | Not Provided | 109–110 | 92 | Pyrimidine carbamoyl linker |
| N-(3-Bromophenyl)-2,4-dichlorobenzamide | 345.02 | Not Provided | Not Provided | Simplistic halogenated analog |
Biological Activity
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,4-dichlorobenzamide is a complex organic compound characterized by its unique structural features, which include a benzoxadiazole moiety linked to a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C21H18N4O4S
- Molecular Weight : 422.46 g/mol
- CAS Number : 1010913-51-5
Antimicrobial Activity
Research indicates that compounds containing the benzoxadiazole structure exhibit significant antimicrobial properties. A study highlighted that derivatives of benzoxadiazole showed selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism of action often involves targeting specific bacterial proteins, which disrupts normal cellular functions.
| Compound | Activity | Target |
|---|---|---|
| A14 | Potent antibacterial | FtsZ protein |
| Benzoxazole derivatives | Antibacterial | Gram-positive bacteria |
Anticancer Potential
The compound's benzoxadiazole component is associated with anticancer properties. Preliminary studies suggest that it may induce cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells . The structure–activity relationship (SAR) studies indicate that modifications to the benzoxadiazole moiety can enhance its efficacy against cancer cells.
The proposed mechanism involves the interaction of this compound with specific molecular targets within cells. The sulfonamide group may facilitate binding to enzymes or receptors involved in critical biological pathways, thereby altering their activity and leading to therapeutic effects .
Case Studies
- Antibacterial Efficacy : A study involving a series of benzoxadiazole derivatives demonstrated that certain modifications significantly increased antibacterial potency against multidrug-resistant strains . The compound A14 was noted for its superior activity compared to traditional antibiotics like ciprofloxacin.
- Cytotoxicity Profiling : In vitro assays revealed that the compound exhibited selective toxicity towards cancer cells with minimal effects on normal cells. This selectivity is crucial for developing safer therapeutic agents .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,4-dichlorobenzamide to achieve high yield and purity?
- Methodological Answer : The synthesis requires precise control of reaction conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are optimal for sulfonamide coupling reactions due to their ability to stabilize intermediates .
- Catalysts : Use of coupling agents (e.g., EDC/HOBt) or base catalysts (e.g., triethylamine) to facilitate amide bond formation .
- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions, followed by gradual warming to room temperature .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify structural integrity, with characteristic peaks for the benzoxadiazole (δ 7.5–8.5 ppm) and dichlorobenzamide (δ 6.8–7.4 ppm) moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .
- Purity assessment : HPLC with UV detection (λ = 254 nm) or UPLC-MS ensures >95% purity .
Q. What are the recommended storage conditions to maintain the compound’s stability for long-term studies?
- Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon). Lyophilization is advised for hygroscopic derivatives. Periodic NMR checks detect degradation (e.g., hydrolysis of sulfonamide bonds) .
Advanced Research Questions
Q. How can researchers investigate the reaction mechanisms involved in the sulfonylation step during synthesis?
- Methodological Answer :
- Kinetic studies : Vary reagent stoichiometry and monitor intermediate formation via quenching experiments .
- Isotopic labeling : Use ³⁵S-labeled sulfonyl chlorides to track sulfonamide bond formation via autoradiography or MS .
- Computational modeling : Density Functional Theory (DFT) simulations predict transition states and activation energies for sulfonylation .
Q. What strategies are effective in resolving contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay standardization : Validate protocols (e.g., MIC for antimicrobial studies) using reference compounds (e.g., ciprofloxacin) to minimize inter-lab variability .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with bioactivity .
- Cellular uptake studies : Fluorescent tagging (e.g., using benzoxadiazole’s intrinsic fluorescence) quantifies intracellular accumulation .
Q. How to design a structure-activity relationship (SAR) study for derivatives to enhance pharmacological properties?
- Methodological Answer :
- Substituent variation : Replace 2,4-dichloro groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target binding .
- Bioisosteric replacement : Substitute the benzoxadiazole ring with 1,2,4-thiadiazole to improve metabolic stability .
- In silico screening : Molecular docking against target proteins (e.g., bacterial dihydrofolate reductase) prioritizes derivatives for synthesis .
Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- Pharmacokinetics : Administer orally or intravenously to rodents; collect plasma at intervals (0–24h) for LC-MS/MS analysis. Key parameters: Cₘₐₓ, t₁/₂, and bioavailability .
- Toxicity screening : Acute toxicity in zebrafish embryos (LC₅₀) or 28-day repeated-dose studies in rats (OECD 407 guidelines) .
- Tissue distribution : Radiolabel the compound (¹⁴C) and quantify accumulation in organs via scintillation counting .
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial IC₅₀ values for this compound?
- Methodological Answer :
- Strain specificity : Test against standardized panels (e.g., ATCC strains) rather than clinical isolates with undefined resistance profiles .
- Culture conditions : Control pH, temperature, and nutrient availability, which influence bacterial growth and compound efficacy .
- Check for efflux pump activity : Use inhibitors like phenylalanine-arginine β-naphthylamide (PAβN) to assess resistance mechanisms .
Experimental Design Considerations
Q. What controls are essential when evaluating this compound’s enzyme inhibition activity?
- Methodological Answer :
- Positive controls : Use known inhibitors (e.g., methotrexate for dihydrofolate reductase assays) .
- Solvent controls : Match DMSO concentrations (<1% v/v) to exclude solvent-induced enzyme denaturation .
- Blind assays : Include wells without substrate to detect non-specific fluorescence (critical for benzoxadiazole-based probes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
